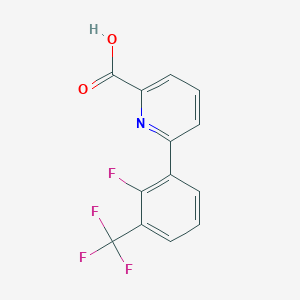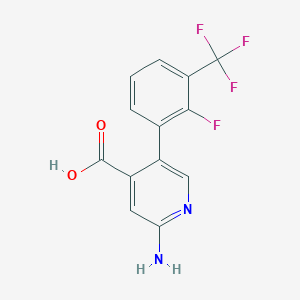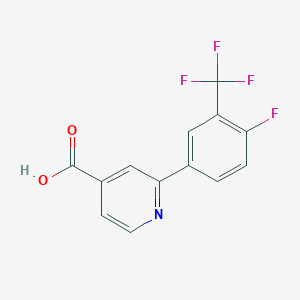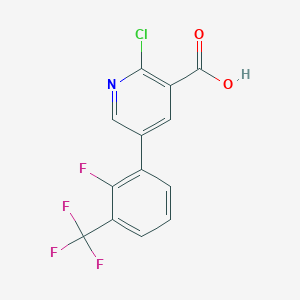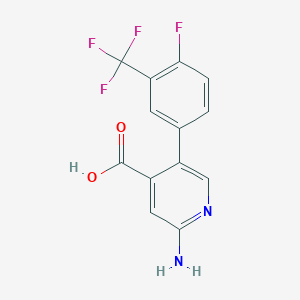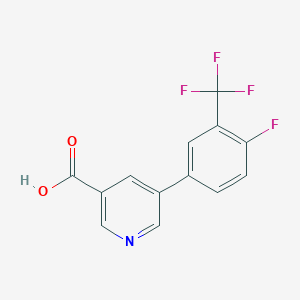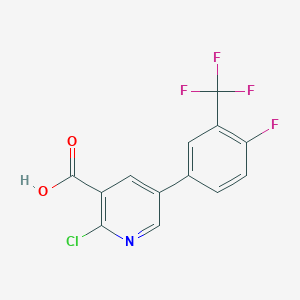
5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid (5-FTPP) is a synthetic organic compound that has been widely studied in recent years due to its potential applications in various scientific fields. It is a white crystalline solid with a melting point of 149-151°C and a boiling point of 253-255°C. 5-FTPP is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the treatment of various diseases, such as arthritis and pain. Additionally, it has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-viral agents.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators, such as prostaglandins. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is thought to inhibit the activity of lipoxygenase (LOX) enzymes, which are responsible for the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to be an effective inhibitor of both COX and LOX enzymes, which are responsible for the production of inflammatory mediators. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been shown to reduce the production of nitric oxide (NO), which is involved in the inflammatory response. Furthermore, 5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it has been studied for its potential anti-inflammatory and analgesic effects, and has been used in the treatment of various diseases, such as arthritis and pain. However, 5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has several limitations for use in laboratory experiments. For example, it is not water soluble, and therefore cannot be used in aqueous media. Additionally, it has a high melting point, which makes it difficult to use in experiments that require a lower temperature.
Direcciones Futuras
The potential applications of 5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% are numerous, and there are many future directions that can be explored. For example, further research can be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research can be conducted to explore its potential applications in the field of materials science, as well as its potential applications in the synthesis of various pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-viral agents. Furthermore, further research can be conducted to explore its potential applications in the treatment of various diseases, such as arthritis and pain.
Métodos De Síntesis
5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-fluoro-3-trifluoromethylphenol with picolinic acid. This reaction is conducted in a solvent, such as acetonitrile, at a temperature of 80-90°C for a period of 8-10 hours. The reaction can also be conducted in aqueous media, such as methanol or ethanol, at a temperature of 60-70°C for a period of 5-6 hours. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% can also be synthesized through the reaction of 4-fluoro-3-trifluoromethylphenol with aqueous acetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Aplicaciones Científicas De Investigación
5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used in numerous scientific studies due to its potential applications in various fields. For example, it has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-viral agents. Additionally, it has been studied for its potential anti-inflammatory and analgesic effects, and has been used in the treatment of various diseases, such as arthritis and pain. Furthermore, 5-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been studied for its potential applications in the field of materials science, as it can be used to create polymeric materials with improved properties.
Propiedades
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-3-1-7(5-9(10)13(15,16)17)8-2-4-11(12(19)20)18-6-8/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWUDDVTFPHELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


